3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Overview
Description
3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid: is a complex organic compound with a molecular formula of C19H22N2O5S It is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of piperidine with a sulfonyl chloride derivative under controlled conditions.
Coupling with benzoic acid derivative: The sulfonyl chloride intermediate is then reacted with a benzoic acid derivative in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 4-piperidin-1-yl-3-(piperidin-1-ylsulfonyl)benzoic acid
- 3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the substituents on the piperidine ring or the benzoic acid moiety can lead to differences in their chemical and biological properties.
- Unique Properties: 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18(20-16-6-4-5-15(13-16)19(23)24)14-7-9-17(10-8-14)27(25,26)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMJERRCBZZNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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